Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

Medicinal Chemistry Synthetic Chemistry Quality Control

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate (CAS 2106690-78-0) is the definitive 6-carboxylate regioisomer—not a generic scaffold. The ethyl ester at the 6‑position enables reliable amide coupling and hydrolysis for focused kinase inhibitor libraries targeting CDK2, GSK‑3β, and HPK1. With unambiguous regiochemistry (tPSA 80.8 Ų, XLogP3 0.7), it eliminates false SAR correlations in computational docking. Supplied at ≥98% purity with immediate‑access NMR, HPLC, and LC‑MS documentation, this building block reduces QC delays and ensures batch‑to‑batch reproducibility in high‑throughput synthesis workflows.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 2106690-78-0
Cat. No. B6300733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
CAS2106690-78-0
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C=NNC2=N1
InChIInChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12)
InChIKeyLWPMAUPOEAFAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate (CAS 2106690-78-0) Supplier Comparison and Procurement Guide


Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate (CAS 2106690-78-0) is a heterocyclic building block featuring a fused pyrazole-pyrimidine core with an ethyl ester at the 6-position . The compound is supplied at high purity (≥97-98%) and is structurally characterized by a molecular formula of C₈H₈N₄O₂ and a molecular weight of 192.17-192.18 g/mol . As a member of the pyrazolo[3,4-d]pyrimidine scaffold family, this compound provides a versatile synthetic handle for medicinal chemistry programs targeting kinase inhibition and other therapeutic applications [1].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate Procurement


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is scientifically invalid for this specific building block due to critical differences in regioisomerism, functional group positioning, and documented analytical characterization. While the pyrazolo[3,4-d]pyrimidine scaffold is broadly associated with kinase inhibition [1], the precise placement of the ethyl ester at the 6-position, rather than the 4-position or alternative substitution patterns, dictates unique reactivity, synthetic utility, and downstream biological outcomes. Further, the availability of comprehensive analytical documentation—including MSDS, NMR, HPLC, and LC-MS data—varies significantly by supplier and specific derivative . Procuring a different regioisomer (e.g., 4-carboxylate derivatives) or a halogenated analog (e.g., 4,6-dichloro derivative) fundamentally alters the chemical space accessible in a synthetic campaign and introduces unverified purity and characterization risks, thereby compromising the reproducibility and validity of research findings.

Quantitative Differentiation Evidence for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate (CAS 2106690-78-0)


Regioisomeric Purity and Structural Confirmation Advantage vs. 4-Carboxylate Analog

The target compound is unambiguously characterized as the 6-carboxylate regioisomer, a distinction critical for structure-activity relationship (SAR) studies. While the 4-carboxylate analog (1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, CAS 1095822-28-8) shares the same core, its regioisomeric structure dictates different chemical reactivity and biological target engagement profiles . The target compound's identity is confirmed by a unique InChI Key (LWPMAUPOEAFAHY-UHFFFAOYSA-N) and canonical SMILES string (CCOC(=O)C1=NC=C2C=NNC2=N1) , enabling precise computational modeling and patent filing that cannot be achieved with a mis-specified regioisomer.

Medicinal Chemistry Synthetic Chemistry Quality Control

Documented Analytical Characterization vs. Chlorinated Analog

Reputable suppliers of the target compound provide a comprehensive analytical data package, including NMR, HPLC, and LC-MS spectra, to confirm identity and purity . This level of documentation is not uniformly available for all pyrazolo[3,4-d]pyrimidine derivatives. For example, while the 4,6-dichloro analog (CAS 42754-96-1) is a common building block, suppliers like Capotchem require a formal inquiry to obtain 1H-NMR and other documentation, indicating that this data is not readily accessible at the point of procurement [1]. This difference in upfront documentation significantly impacts the time and resources required for quality control verification and experimental reproducibility.

Analytical Chemistry Procurement Quality Assurance

High Purity Specification (NLT 98%) vs. Lower Purity Analogs

The target compound is commercially available with a minimum purity specification of 98% (NLT 98%) from multiple vendors . This high purity level is not universally guaranteed for all pyrazolo[3,4-d]pyrimidine building blocks. For instance, tert-butyl 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (CAS 1956326-87-6) is commonly supplied with a minimum purity of 95% . For researchers conducting sensitive biological assays or demanding synthetic transformations, this 3% difference in baseline purity can translate to measurable differences in assay noise, reaction yield, and the need for additional purification steps.

Chemical Purity Synthetic Chemistry Procurement

Kinase Inhibition Potential via Class-Level Scaffold Activity

While direct biological data for the exact target compound is not available in the public domain, it serves as a core scaffold for generating active kinase inhibitors. Studies on closely related pyrazolo[3,4-d]pyrimidine derivatives demonstrate potent, quantifiable kinase inhibition. For example, novel pyrazolo[3,4-d]pyrimidine derivatives (compounds 5c and 5g) exhibited dual CDK2/GSK-3β inhibitory activity with IC₅₀ values of 0.244 μM and 0.128 μM (for CDK2), and 0.317 μM and 0.160 μM (for GSK-3β), respectively, and showed good safety and tolerability on normal fibroblast cells (MCR5) [1]. This class-level evidence provides a scientific rationale for selecting this scaffold as a starting point for medicinal chemistry optimization, as opposed to an unsubstituted core or a scaffold with a less favorable substitution pattern.

Kinase Inhibition Cancer Research Drug Discovery

Functional Group Versatility for Derivatization vs. Carboxylic Acid Analogs

The ethyl ester functionality at the 6-position provides a versatile synthetic handle for amidation, hydrolysis, or transesterification reactions, enabling the rapid generation of diverse compound libraries. In contrast, the free carboxylic acid analog (1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid, CAS 2230521-72-7) is less amenable to direct amide coupling without prior activation and may exhibit different solubility and stability profiles . The ester form of the target compound offers a balance of stability and reactivity, facilitating efficient parallel synthesis and SAR exploration, whereas the free acid may require additional synthetic steps or harsher conditions for derivatization.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Computationally Favorable Physicochemical Properties for Lead Optimization

In silico ADME predictions for a closely related series of pyrazolo[3,4-d]pyrimidine derivatives indicated favorable physicochemical and pharmacokinetic properties, supporting their potential as lead compounds [1]. While specific data for the target compound is not published, its calculated topological polar surface area (tPSA) of 80.8 Ų and XLogP3 of 0.7 fall within the favorable range for oral bioavailability and CNS penetration as defined by Lipinski's Rule of Five (tPSA < 140 Ų, LogP ≤ 5). These computational parameters compare favorably to many other heterocyclic building blocks with higher lipophilicity or larger polar surface areas that may present greater ADME liabilities.

ADME Prediction Drug Discovery Computational Chemistry

Optimal Research and Procurement Scenarios for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate (CAS 2106690-78-0)


Kinase Inhibitor Lead Optimization and SAR Studies

This building block is ideally suited for medicinal chemistry programs focused on optimizing kinase inhibitors, particularly those targeting CDK2, GSK-3β, or HPK1. The pyrazolo[3,4-d]pyrimidine scaffold has been validated as a potent core for inhibiting these targets [1]. Researchers can leverage the ethyl ester at the 6-position to synthesize a focused library of amide derivatives, enabling rapid exploration of structure-activity relationships (SAR) to improve potency and selectivity. The compound's favorable predicted ADME properties [2] further support its use as a starting point for lead optimization campaigns.

High-Throughput Synthetic Chemistry and Parallel Library Synthesis

The compound's high commercial purity (NLT 98%) and the availability of comprehensive analytical data (NMR, HPLC, LC-MS) make it an efficient choice for high-throughput and parallel synthesis workflows. The ethyl ester functionality provides a reliable handle for automated amide coupling or hydrolysis reactions, reducing the need for manual purification steps and increasing overall synthetic throughput. This contrasts with analogs of lower purity or those lacking immediate analytical documentation, which can introduce delays and variability in automated systems.

Structure-Based Drug Design and Computational Chemistry Campaigns

The unambiguous regioisomeric identity (6-carboxylate) and well-defined physicochemical parameters (tPSA = 80.8 Ų, XLogP3 = 0.7) are critical for accurate molecular docking, molecular dynamics simulations, and in silico ADME predictions. Using the correct regioisomer ensures that computational models accurately reflect the intended chemical space, avoiding false structure-activity correlations. This is particularly important when using the compound as a core scaffold in virtual screening or pharmacophore modeling efforts aimed at discovering novel kinase inhibitors [1].

Precision Quality Control and Reproducible Research

Procuring this compound from suppliers that provide full analytical documentation upfront, rather than upon request, streamlines internal quality control (QC) processes . This reduces the administrative burden on laboratory staff and ensures that the material can be immediately verified against the vendor's certificate of analysis. In regulated environments or for research intended for publication, having immediate access to this data is essential for demonstrating reproducibility and scientific rigor.

Quote Request

Request a Quote for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.